molecular formula C16H18N6OS B5055020 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B5055020
M. Wt: 342.4 g/mol
InChI Key: FOFJZJFWCARDQD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, an isopropyl group at position 1, and a thiadiazole-based carboxamide moiety at position 2. The thiadiazole ring and pyrazolo-pyridine backbone contribute to its electronic and steric properties, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

6-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-8(2)22-14-12(7-17-22)11(6-13(18-14)10-4-5-10)15(23)19-16-21-20-9(3)24-16/h6-8,10H,4-5H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJZJFWCARDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolopyridine core, the introduction of the cyclopropyl group, and the formation of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

2.1. Functional Group Transformations

  • Thiadiazole Ring Substitution : The thiadiazole ring may undergo nucleophilic aromatic substitution, particularly at the C-5 position, depending on substituent electronics .

2.2. Cyclopropyl Ring Reactivity

The cyclopropyl group is strained and reactive:

  • Ring Opening : Under acidic conditions or with electrophiles, cyclopropane rings can open to form carbocation intermediates.

  • Addition Reactions : Electrophiles (e.g., halogens) may add across the cyclopropane ring.

Reaction Conditions and Yields

Reaction TypeConditionsOutcomeReference
Pyridine Ring FormationNucleophilic attack with carbonyl compounds, dehydrationPyrazolo[3,4-b]pyridine core formation
Thiadiazole SynthesisCondensation of thiocarboxylic acid derivatives and diaminesThiadiazole ring formation
Carboxamide HydrolysisAcidic/base catalysis, heatConversion to carboxylic acid

Structural Stability and Reactivity

  • Tautomerism : The pyrazolo[3,4-b]pyridine core can exist as 1H- or 2H-tautomers, influencing reactivity .

  • Sulfur Atom Reactivity : The thiadiazole’s sulfur atom may participate in redox reactions or act as a leaving group.

Research Findings

  • Synthesis Optimization : Multi-step routes require precise control of temperature, solvents, and catalysts (e.g., ethanol, dioxane) to achieve high purity.

  • Reactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., cyclopropyl) exhibit enhanced stability and selective reactivity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug discovery due to its ability to interact with biological targets. Its structural features allow it to modulate enzyme activities and receptor functions, making it a candidate for developing new therapeutics.

Key Areas of Investigation:

  • Antimicrobial Activity: The thiadiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains.
  • Anti-inflammatory Effects: The pyrazole structure has been linked to anti-inflammatory properties, indicating potential use in treating inflammatory diseases.
Biological Activity Potential Applications
AntimicrobialAntibiotic development
Anti-inflammatoryTreatment for arthritis
AnticancerChemotherapeutic agents

Agricultural Science

The unique properties of this compound can also be explored in agricultural applications. Compounds with thiadiazole structures have been researched for their efficacy as fungicides and herbicides.

Potential Applications:

  • Fungicide Development: The compound's ability to inhibit fungal growth could be harnessed to create effective fungicides.
  • Herbicide Properties: Its interaction with plant growth regulators may lead to the development of selective herbicides.

Materials Science

In materials science, the compound's unique structural characteristics can be utilized to synthesize new materials with specific properties.

Applications Include:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with enhanced mechanical properties.
  • Nanotechnology: Its reactivity can be exploited in the development of nanomaterials for various applications including drug delivery systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis Pathways: Various synthetic routes have been explored to optimize yield and purity. These include multi-step reactions involving cyclization and functional group modifications.
  • Biological Evaluations: Preliminary biological assays have demonstrated promising results in antimicrobial and anti-inflammatory tests, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include pyrazolo-pyridine derivatives and thiadiazole-containing carboxamides. Below is a comparative analysis of its physicochemical and biological properties against selected compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Lipinski Compliance Biological Activity
6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₁₇H₁₇N₇OS 383.44 Pyrazolo-pyridine, thiadiazole, cyclopropyl Not reported Predicted yes Kinase inhibition (hypothetical)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (Compound-1) C₁₃H₁₁N₃O₄ 273.24 Pyrazol-3-one, nitro, acetyl 170 Yes Antimicrobial, anti-inflammatory
BAC-C12 (benchmark quaternary ammonium surfactant) C₁₂H₂₅N(CH₃)₃Br 336.29 Alkyl chain, quaternary ammonium Not applicable No Surfactant, antimicrobial

Physicochemical and Functional Comparisons

  • Lipophilicity and Drug-Likeness : The target compound’s cyclopropyl and isopropyl groups likely enhance lipophilicity compared to the nitro-substituted pyrazol-3-one derivative (Compound-1). Both comply with Lipinski’s rule, suggesting oral bioavailability .
  • Electronic Effects : The thiadiazole moiety in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-deficient nitro group in Compound-1. This difference may influence reactivity and target binding .

Research Findings and Data Gaps

  • Synthesis Challenges : The target compound’s multi-heterocyclic structure complicates synthesis, leading to lower yields (e.g., Compound-1 achieved 69.8% yield ).
  • Thermal Stability : The absence of reported melting points for the target compound limits direct comparisons. Compound-1’s stability at 170°C suggests robust thermal resistance, a trait the target compound may share .
  • Analytical Methods : Spectrofluorometry and tensiometry, used for BAC-C12’s CMC determination , could be adapted to study the target compound’s aggregation or solubility.

Q & A

Basic: What are the optimal synthetic routes for constructing the thiadiazole moiety in this compound?

Answer:
The thiadiazole ring can be synthesized via condensation reactions using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with amines. For example, in analogous systems, reactions of aminopyridines with Appel salt under optimized conditions (e.g., NaHCO₃ as base, 60–80°C, 2–4 hours) yield stable dithiazol-ylidene derivatives . Key steps include:

  • Base selection : Sodium bicarbonate minimizes side reactions compared to stronger bases.
  • Temperature control : Excess heat (>80°C) promotes decomposition, while lower temperatures (<60°C) slow reaction kinetics.
  • Characterization : Confirm regioselectivity via 1H^{1}\text{H} NMR and IR spectroscopy to verify the (2E)-configuration of the thiadiazole-ylidene group .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Answer:
Multi-spectral analysis is essential:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify cyclopropyl protons (δ ~0.8–1.5 ppm) and thiadiazole carbons (δ ~150–170 ppm). For example, in similar pyrazolo-pyridine systems, the isopropyl group shows distinct splitting patterns (δ 1.3–1.5 ppm for CH₃ and δ 4.5–5.0 ppm for CH) .
  • IR spectroscopy : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1550–1600 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., ESI-HRMS for [M+H]+^+) .

Advanced: How can computational modeling resolve discrepancies in observed vs. predicted spectral data?

Answer:
Discrepancies (e.g., unexpected 13C^{13}\text{C} shifts) may arise from conformational flexibility or solvent effects. Strategies include:

  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software with solvent models (e.g., PCM for DMSO) to compare with experimental data .
  • Molecular dynamics (MD) : Assess rotational barriers of the cyclopropyl group, which may cause splitting in NMR spectra .
  • Cross-validation : Compare computed IR vibrational frequencies with experimental data to identify tautomeric forms (e.g., thiadiazole-ylidene vs. thiol tautomers) .

Advanced: How can reaction scalability challenges be addressed without compromising yield?

Answer:
Scaling up requires optimizing reactor design and process parameters:

  • Membrane separation : Use continuous-flow reactors with in-line purification (e.g., nanofiltration membranes) to remove byproducts during synthesis .
  • Catalyst recycling : Immobilize Pd/Cu catalysts on silica supports to enhance recovery in cross-coupling steps .
  • DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., solvent ratio, temperature gradient) for robust scale-up .

Advanced: What methodologies validate the compound’s stability under varying storage conditions?

Answer:
Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) .
  • Crystallography : Compare X-ray structures before and after stress testing to detect polymorphic transitions .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Advanced: How can AI-driven platforms optimize reaction conditions for novel derivatives?

Answer:
AI tools enhance experimental design through:

  • Reaction prediction : Train neural networks on USPTO or Reaxys datasets to propose feasible substituents for the pyrazolo-pyridine core .
  • Condition optimization : Bayesian optimization algorithms iteratively adjust parameters (e.g., catalyst loading, solvent polarity) to maximize yield .
  • Real-time analytics : Integrate IoT sensors with HPLC/MS for autonomous feedback during synthesis .

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